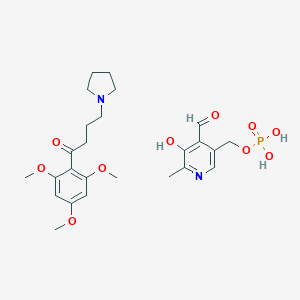

Bufomedil 吡哆醛磷酸盐

描述

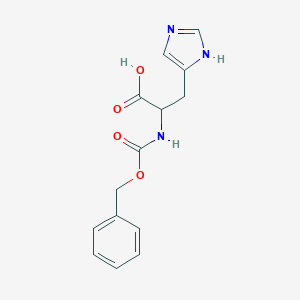

Pyridoxal 5'-phosphate (PLP) acts as a versatile organic cofactor used to catalyze diverse reactions on amino acid, oxoacid, and amine substrates, showcasing incredible versatility in building chemical complexity (Du & Ryan, 2019). While Buflomedil pyridoxal phosphate specifically might not be widely covered, understanding PLP-dependent reactions provides a foundational basis for analyzing such compounds.

Synthesis Analysis

The synthesis of PLP-dependent compounds involves complex biochemical pathways. PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, and transamination, suggesting a multifaceted synthesis pathway that could be relevant to Buflomedil pyridoxal phosphate (Liang et al., 2019).

Molecular Structure Analysis

PLP-dependent enzymes show a remarkable ability to stabilize carbanionic intermediates, with PLP itself exhibiting structural versatility that enables a wide range of biochemical transformations. This stabilization is crucial for the catalytic activity of these enzymes, which may relate to the structural analysis of Buflomedil pyridoxal phosphate (Toney, 2005).

Chemical Reactions and Properties

PLP-dependent reactions include transaminations, Claisen-like condensations, and β- and γ-eliminations, along with epimerizations, decarboxylations, and transaldolations. These reactions underscore the chemical reactivity and properties of PLP as a cofactor, applicable to understanding Buflomedil pyridoxal phosphate's chemical behavior (Du & Ryan, 2019).

Physical Properties Analysis

The pharmacokinetics of pyridoxal phosphate of buflomedil, when formulated for sustained release, reveals insights into its physical properties, such as absorption rates, plasma concentration levels, and urinary excretion, which are essential for comprehending the compound's behavior in biological systems (De Bernardi di Valserra et al., 1992).

Chemical Properties Analysis

The chemical properties of PLP and its derivatives, including reactivity with amino groups and its role in enzyme catalysis, offer a window into understanding compounds like Buflomedil pyridoxal phosphate. The interaction of PLP with proteins and its involvement in a plethora of biochemical reactions highlight its chemical versatility (Cabantchik et al., 1975).

科学研究应用

探索膜蛋白的侧向性:吡哆醛磷酸盐已被用作探针来研究完整红细胞膜中蛋白质的侧向性,显示出与氨基相互作用的高特异性 (Cabantchik 等人,1975 年).

片剂崩解研究中的模型药物:Bufomedil 吡哆醛磷酸盐 (BPP) 在以片剂崩解和药物释放为重点的研究中用作模型药物,利用同时进行的 FTIR 光谱成像和可见光摄影 (Kazarian & Weerd,2008 年).

氨基酸代谢中的催化:吡哆醛磷酸盐在氨基酸代谢酶的作用机制中作为必需的催化元素发挥着至关重要的作用。此作用对于在生物技术和医学中的潜在应用具有重要意义 (Frey 等人,1990 年).

增强聚乙烯醇共混物的热稳定性:聚乙烯醇与 Bufomedil 吡哆醛磷酸盐 (BPP) 的组合显示出增加的热稳定性和其极性基团之间的特定相互作用,表明了潜在的材料科学应用 (Stavropoulou 等人,2004 年).

受体的化学修饰:用吡哆醛 5'-磷酸盐处理会导致禽类孕酮受体相互作用不可逆抑制,从而导致受体分子发生化学修饰,这可能对受体的稳定性和功能产生影响 (Nishigori & Toft,1979 年).

新生儿癫痫性脑病的治疗:吡哆醛-5'-磷酸盐治疗已有效改善新生儿癫痫性脑病的症状,在 12 个月时显示出正常的神经发育结果 (Guerin 等人,2015 年).

神经系统疾病研究:维持大脑中吡哆醛磷酸盐的最佳水平对于涉及神经递质代谢紊乱的神经系统疾病非常重要,尤其是在癫痫等疾病中 (Mills 等人,2005 年).

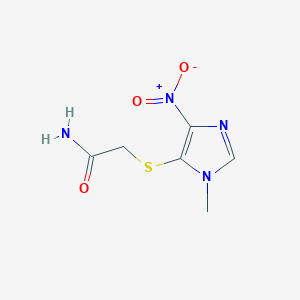

抗生素的组合生物合成:依赖 PLP 的酶(如 CcbF 和 LmbF)对半胱氨酸 S 缀合中间体进行不同的处理,从而实现杂交林可酰胺类抗生素(如 Bu-2545)的体外组合生物合成 (Wang 等人,2016 年).

属性

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDMMTLRXJOJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146222 | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buflomedil pyridoxal phosphate | |

CAS RN |

104018-07-7 | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)